Methyl 5-methyl-1H-indazole-3-carboxylate
Description
Significance of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery
The indazole scaffold is often referred to as a "privileged structure" in medicinal chemistry, a testament to its frequent appearance in biologically active compounds. pharmablock.combenthamdirect.com Its significance is underscored by its presence in a variety of marketed drugs and compounds currently undergoing clinical investigation. researchgate.netbenthamdirect.com The rigid, planar structure of the indazole ring system is adept at interacting with biological targets, while the potential for substitution at various positions allows for the fine-tuning of pharmacological properties.
Indazole-containing derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antitumor, antibacterial, antifungal, anti-HIV, and antiarrhythmic properties. researchgate.netnih.govbenthamdirect.com The incorporation of an indazole moiety into a drug candidate can enhance its binding affinity to target proteins, improve metabolic stability, and confer desirable pharmacokinetic characteristics. researchgate.net Notable examples of pharmaceuticals built upon the indazole framework include Granisetron, an antiemetic used in chemotherapy, and Lonidamine, an antiglycolytic agent investigated for cancer treatment. pnrjournal.com
Overview of Indazole Derivatives as Pharmacophores in Research
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Indazole derivatives are frequently employed as key pharmacophores in drug design. One of their valuable roles is as a bioisostere for phenol (B47542) and indole (B1671886) groups. pharmablock.com As bioisosteres, they can mimic the biological activity of these groups while offering advantages such as being less susceptible to phase I and II metabolism, which can improve a drug's lifespan in the body. pharmablock.com
The indazole nucleus contains two nitrogen atoms, one of which can act as a hydrogen bond donor (the N-H group) and the other as a hydrogen bond acceptor. pnrjournal.compharmablock.com This dual functionality allows for potent interactions with biological targets, such as the hinge region of protein kinases, which can lead to enhanced binding affinity. pharmablock.com Consequently, indazoles are considered privileged fragments in fragment-based drug discovery (FBDD) and are commonly used in "scaffold hopping" exercises to create novel kinase inhibitors. pharmablock.com Research has demonstrated the successful use of an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases, which are validated targets in cancer therapy. nih.gov
Research Landscape of Methyl 5-methyl-1H-indazole-3-carboxylate and Related Esters
Within the vast family of indazole derivatives, this compound is a specific ester that serves as a valuable chemical intermediate. While direct and extensive research on this particular molecule is specialized, its structural components point to its utility in synthetic and medicinal chemistry research programs.
Chemical Profile of this compound
| Property | Value |
|---|---|
| CAS Number | 51941-85-6 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Synonyms | N/A |
Data sourced from publicly available chemical databases. epa.govsigmaaldrich.com
The research utility of this compound is often linked to its corresponding carboxylic acid, 5-Methyl-1H-indazole-3-carboxylic acid. This parent acid is recognized as a versatile building block in pharmaceutical development, particularly in the synthesis of novel anti-inflammatory and anticancer agents. chemimpex.com The ester form, this compound, offers a protected version of the carboxylic acid, which is advantageous in multi-step organic synthesis, allowing for reactions at other positions of the molecule before the ester is hydrolyzed to the active acid form.
The broader research landscape includes various related indazole-3-carboxylate esters, which are instrumental in developing new therapeutic agents. For instance, Methyl 1H-indazole-3-carboxylate is used in the preparation of indazole-pyridine based protein kinase/Akt inhibitors. chemicalbook.com It has also been investigated for its potential as a potent activator of the CB2 receptor. biosynth.com The synthesis of various substituted indazole esters, such as Methyl 5-nitro-1H-indazole-3-carboxylate and Methyl 5-bromo-1H-indazole-3-carboxylate, highlights the chemical tractability of the indazole scaffold and the ability to create a library of compounds for screening. chemicalbook.comchemicalbook.com Furthermore, related esters like methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate serve as key intermediates in the synthesis of novel N-phenylindazole diarylureas, which have been evaluated as potential anticancer agents. researchgate.net
Selected Research Applications of Related Indazole Esters
| Compound Name | Research Context |
|---|---|
| Methyl 1H-indazole-3-carboxylate | Preparation of protein kinase/Akt inhibitors; investigated as a cannabinoid receptor activator. chemicalbook.combiosynth.com |
| 5-Methyl-1H-indazole-3-carboxylic acid | Building block for anti-inflammatory and anticancer drugs. chemimpex.com |
| Methyl 5-nitro-1H-indazole-3-carboxylate | Synthetic intermediate for creating diverse indazole derivatives. chemicalbook.com |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Synthetic intermediate used in creating new chemical entities. chemicalbook.com |
| Methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate | Intermediate for the synthesis of N-phenylindazole diarylureas as potential anticancer agents. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methyl-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(12-11-8)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCOJYCOAQUSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506975 | |
| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51941-85-6 | |
| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Indazole Derivatives and Methyl 5 Methyl 1h Indazole 3 Carboxylate Analogs
Classical and Conventional Approaches to Indazole Core Construction
Traditional methods for synthesizing the indazole ring system have long been the foundation of heterocyclic chemistry. These approaches typically involve condensation and alkylation reactions, which, while effective, present unique challenges.
Condensation Reactions in Indazole Synthesis
Condensation reactions are a cornerstone of indazole synthesis. A common method involves the reaction of o-halobenzaldehydes or ketones with hydrazine (B178648), which upon heating, yields 1H-indazoles. chemicalbook.com For instance, 2-fluorobenzonitrile (B118710) can react with hydrazine hydrate (B1144303) in refluxing n-butanol to produce 3-aminoindazole. chemicalbook.com Another classical approach is the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, leading to ring closure to form 1H-indazole. chemicalbook.com Similarly, this diazotization-cyclization protocol can be applied to o-alkynylanilines to synthesize 3-substituted 1H-indazoles. chemicalbook.com One-pot syntheses have also been developed, such as the reaction of 2-haloacetophenones with methyl hydrazine in the presence of a copper oxide catalyst and potassium carbonate, which proceeds through amination followed by intramolecular dehydration and cyclization. chemicalbook.com
A well-established route involves the hydrolysis of isatin (B1672199) with aqueous sodium hydroxide. The resulting intermediate is converted to a diazonium salt, which is then reduced to an aryl hydrazine. Subsequent cyclization under acidic conditions yields the indazole acid. google.com
Table 1: Examples of Classical Condensation Reactions for Indazole Synthesis
| Starting Material(s) | Reagents | Product | Reference(s) |
| o-Halobenzaldehyde/ketone | Hydrazine | 1H-Indazole | chemicalbook.com |
| 2-Fluorobenzonitrile | Hydrazine hydrate | 3-Aminoindazole | chemicalbook.com |
| o-Toluidine | NaNO₂, Acetic acid | 1H-Indazole | chemicalbook.com |
| Isatin | NaOH, then diazonium salt formation and reduction | Indazole-3-carboxylic acid | google.com |
Alkylation Reactions and Regioselectivity Challenges in Indazole Functionalization (e.g., N1 vs. N2)
The alkylation of indazoles is a crucial step for creating diverse derivatives, but it is often complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), leading to mixtures of regioisomers. beilstein-journals.org The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-tautomer. nih.govd-nb.info However, achieving selective alkylation at either position remains a significant synthetic challenge.
The choice of base, solvent, and electrophile can influence the N1/N2 ratio. For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and potassium carbonate in dimethylformamide (DMF) can result in a mixture of N1- and N2-substituted products with poor selectivity. beilstein-journals.orgnih.gov In contrast, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with certain electron-deficient indazoles can lead to high N1-selectivity. beilstein-journals.orgnih.gov This is attributed to the coordination of the sodium cation with the N2-nitrogen and an oxygen atom in a C-3 substituent. beilstein-journals.orgnih.gov
Conversely, Mitsunobu conditions often show a preference for the N2-isomer. nih.gov The steric and electronic properties of substituents on the indazole ring also play a critical role. For instance, indazoles with a substituent at the C-7 position, such as a nitro or carboxylate group, can exhibit excellent N2-regioselectivity. nih.gov Density functional theory (DFT) calculations have been employed to understand the mechanisms driving this regioselectivity, suggesting that chelation effects with certain cations favor N1-substitution, while other non-covalent interactions can direct the reaction towards the N2-position. nih.gov
Table 2: Factors Influencing Regioselectivity in Indazole Alkylation
| Condition/Factor | N1-Selectivity | N2-Selectivity | Reference(s) |
| Base/Solvent System | High with NaH in THF for electron-deficient indazoles | Generally favored under Mitsunobu conditions | beilstein-journals.orgnih.govnih.gov |
| Substituent Effects | Electron-withdrawing group at C3 can promote N1 alkylation with NaH | Substituents at C7 (e.g., NO₂, CO₂Me) | nih.gov |
| Reaction Mechanism | Chelation of cation (e.g., Na⁺) between N2 and a C3 substituent | Driven by other non-covalent interactions | nih.gov |
| Thermodynamics | N1-substituted product is often the thermodynamically favored isomer | - | nih.govd-nb.info |
Modern Catalytic Strategies in Indazole Synthesis
To overcome the limitations of classical methods, modern synthetic chemistry has turned to transition metal-catalyzed processes. These strategies offer greater efficiency, selectivity, and functional group tolerance. nitk.ac.inbenthamdirect.com
Transition Metal-Catalyzed Processes (e.g., Copper, Palladium, Silver)
Transition metals like copper, palladium, and silver have become indispensable tools in the synthesis of indazoles. nitk.ac.inbenthamdirect.com These catalysts facilitate key bond-forming reactions that are central to constructing the indazole core.
The formation of the N-N bond is a critical step in many indazole syntheses. nitk.ac.inresearchgate.net Copper-catalyzed methods have been particularly effective in this regard. One approach involves the copper-catalyzed intramolecular N-N bond formation from readily available starting materials under mild conditions. rsc.org For example, a copper(I) iodide (CuI) catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) allows for the sequential formation of C-N and N-N bonds to yield 2H-indazoles. organic-chemistry.orgnih.gov Another copper-mediated method is the cyclization of o-haloaryl N-sulfonylhydrazones using copper(II) acetate (B1210297) (Cu(OAc)₂). nih.gov A facile synthesis of 1H-indazoles has been described featuring a Cu(OAc)₂-catalyzed N-N bond formation using oxygen as the terminal oxidant from o-aminoaryl N-H ketimine species. nih.govnih.gov
Table 3: Examples of Transition Metal-Catalyzed N-N Bond Formation in Indazole Synthesis
| Catalyst System | Starting Materials | Product Type | Reference(s) |
| CuI / TMEDA | 2-Bromobenzaldehydes, primary amines, sodium azide | 2H-Indazoles | organic-chemistry.orgnih.gov |
| Cu(OAc)₂ | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | nih.gov |
| Cu(OAc)₂ / O₂ | o-Aminoaryl N-H ketimines | 1H-Indazoles | nih.govnih.gov |
| (NH₄)₂MoO₄ / H₂O₂ | 2-Aminomethyl-phenylamines | 1H-, 2H-, and 3H-Indazoles | organic-chemistry.org |
The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for synthesizing and modifying complex molecules, including indazoles. nih.govresearchgate.netrsc.orgbits-pilani.ac.in Transition metal catalysts, particularly palladium and rhodium, are pivotal in these transformations. nih.govresearchgate.net
Palladium-catalyzed C-H activation has been used for the direct arylation of indazoles. For instance, the C7-arylation of 3-substituted 1H-indazoles can be achieved using a palladium acetate catalyst with 1,10-phenanthroline (B135089) as a ligand. nih.gov Palladium catalysis also enables the functionalization of the C3-position of 2H-indazoles through an isocyanide insertion strategy, leading to diverse heterocyclic structures. acs.org
Rhodium(III) catalysts have been employed in sequential C-H bond activation and intramolecular annulation cascades. nih.gov For example, the reaction of ethyl benzimidates with nitrosobenzenes, catalyzed by a Rh(III)/Cu(II) system, yields 1H-indazoles. nih.gov Another rhodium-catalyzed approach involves the C-H activation of azobenzenes and their subsequent reaction with aldehydes to form 2-substituted 2H-indazoles. acs.org Cobalt catalysts have also been developed for similar C-H functionalization/addition/cyclization cascades. nih.gov Silver-mediated intramolecular oxidative C-H amination provides a route to various 3-substituted 1H-indazoles, which can be difficult to access through other methods. bohrium.comnih.govacs.orgresearchgate.net
Table 4: C-H Activation Strategies in Indazole Synthesis
| Catalyst System | Substrate Type | Position Functionalized | Product Type | Reference(s) |
| Pd(OAc)₂ / 1,10-phenanthroline | 3-Substituted 1H-indazoles | C7 | C7-Aryl-1H-indazoles | nih.gov |
| Pd(II) | 2H-Indazoles | C3 | Diverse heterocycles via isocyanide insertion | acs.org |
| Rh(III) / Cu(II) | Ethyl benzimidates and nitrosobenzenes | - | 1H-Indazoles | nih.gov |
| Rh(III) | Azobenzenes and aldehydes | ortho C-H of azobenzene | 2-Substituted 2H-indazoles | acs.org |
| Ag(I) | Arylhydrazones | C-H amination | 3-Substituted 1H-indazoles | bohrium.comnih.govacs.orgresearchgate.net |
Cross-Coupling Reactions for Indazole Derivatization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indazole core, enabling the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.net These methods offer a versatile pathway to a wide array of substituted indazoles.
The Suzuki-Miyaura cross-coupling reaction is particularly effective for the C-3 and C-7 arylation of indazoles. nih.govmdpi.com For instance, the palladium-mediated coupling of 7-bromo-4-substituted-1H-indazoles with various aryl and heteroaryl boronic acids proceeds in moderate to excellent yields. nih.gov Optimized conditions often involve catalysts like Pd(PPh3)4 with a base such as Cs2CO3 in a solvent mixture like 1,4-dioxane/EtOH/H2O, sometimes enhanced by microwave irradiation. researchgate.net Research has also demonstrated that ferrocene-based palladium complexes immobilized in ionic liquids can effectively catalyze the Suzuki-Miyaura reaction at the C-3 position of N-protected indazoles, with the choice of catalyst and solvent significantly influencing the yield. mdpi.com
Copper-catalyzed reactions provide an alternative for C-N bond formation. A method utilizing copper(I) chloride (CuCl) as a catalyst facilitates the cross-coupling of 1H-indazoles with diaryliodonium salts, affording N(2)-substituted indazoles with high regioselectivity. rsc.org Furthermore, palladium catalysts have been employed in Heck cross-coupling reactions to produce alkene-based indazole derivatives with high conversion rates. researchgate.net
| Reaction Type | Indazole Substrate | Coupling Partner | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | C7-Bromo-4-sulfonamido-1H-indazoles | Aryl/Heteroaryl Boronic Acids | Palladium-mediated | Moderate to Excellent | nih.gov |
| Suzuki-Miyaura | 3-Bromoindazoles | Boronic Acids | Pd(PPh3)4, Cs2CO3, Microwave | Good | researchgate.net |
| Suzuki-Miyaura | 3-Iodo-1-(Boc)-1H-indazole | Organoboronic Acids | PdCl2(dppf) in Ionic Liquid | Good | mdpi.com |
| C-N Coupling | 1H-Indazoles | Diaryliodonium Salts | CuCl | Good | rsc.org |
Organocatalytic and Metal-Free Reaction Methodologies
To circumvent the cost and potential toxicity associated with transition metals, organocatalytic and metal-free synthetic routes to indazoles have gained significant attention. benthamdirect.comnih.gov These methods often feature milder reaction conditions and operational simplicity. organic-chemistry.org
A practical, metal-free synthesis of 1H-indazoles involves the cyclization of o-aminobenzoximes. nih.gov This reaction proceeds smoothly at temperatures from 0-23°C using methanesulfonyl chloride and triethylamine, avoiding the harsh conditions of previous methods and providing good to excellent yields. nih.gov Another metal-free approach involves the reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives, which is noted for its tolerance of air and moisture. organic-chemistry.org
Furthermore, metal-free regioselective halogenation of 2H-indazoles has been developed. rsc.org This method allows for the synthesis of mono- and poly-halogenated indazoles by adjusting reaction conditions, using environmentally friendly solvents and operating at mild temperatures. rsc.org Photochemical and thermochemical strategies also enable the metal-free synthesis of 2H-indazole skeletons from precursors like 2-((aryl/alkyl/H)ethynyl))aryltriazenes. researchgate.net The use of Brønsted acidic surfactants as organocatalysts has also been explored for various organic transformations, including those relevant to heterocycle synthesis. acs.org
Green Chemistry Principles in Indazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of indazoles to enhance sustainability. benthamdirect.com This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes. acs.orgnih.gov
A notable green approach utilizes copper oxide nanoparticles supported on activated carbon (CuO@C) as a heterogeneous, recyclable catalyst. acs.orgnih.gov This system effectively catalyzes the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide in PEG-400, a green solvent. acs.orgnih.gov The catalyst demonstrates excellent recyclability and has been proven effective in gram-scale synthesis. acs.org
The use of water as a solvent is another key aspect of green indazole synthesis. For example, a metal-free method for the mono-halogenation of 2H-indazoles can be carried out in water, yielding products in good yields and showcasing the potential for eco-friendly production in the pharmaceutical industry. rsc.org The development of new synthetic procedures that avoid protective groups also contributes to greener synthesis by reducing the number of steps and the amount of waste generated. researchgate.net
Specific Synthetic Routes for Methyl 5-methyl-1H-indazole-3-carboxylate and Related Esters
Esterification of Indazole Carboxylic Acid Precursors (e.g., 5-methyl-1H-indazole-3-carboxylic acid)
The most direct route to indazole-3-carboxylate esters is the esterification of the corresponding indazole-3-carboxylic acid precursor. For the synthesis of this compound, the starting material is 5-methyl-1H-indazole-3-carboxylic acid. scbt.comsigmaaldrich.com
A common and effective method is Fischer esterification. This involves refluxing the carboxylic acid precursor in an alcohol, such as methanol (B129727), with a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄). semanticscholar.orgjocpr.com The reaction mixture is typically heated for several hours to drive the equilibrium towards the ester product. jocpr.com An alternative procedure employs thionyl chloride (SOCl₂) in methanol at reflux temperature. The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification. chemicalbook.com After the reaction, a workup involving neutralization with a base like sodium bicarbonate is performed to isolate the final ester. chemicalbook.com
| Precursor | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 1H-Indazole-3-carboxylic acid | Methanol, H₂SO₄ (cat.) | Reflux, 2h | Methyl 1H-indazole-3-carboxylate | jocpr.com |
| 1H-Indazole-3-carboxylic acid | Methanol, Thionyl Chloride | Reflux, 1.5h | Methyl 1H-indazole-3-carboxylate | chemicalbook.com |
| 5-Methyl-1H-indazole-3-carboxylic acid | Methanol, Acid Catalyst | Reflux | This compound | scbt.comsigmaaldrich.com |
Nitration and Subsequent Reductions for Substituted Indazole Esters (e.g., Methyl 5-nitro-1H-indazole-3-carboxylate)
Substituted indazole esters can be prepared by functionalizing the indazole ring before or after ester formation. The synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate serves as a key example. This compound is typically synthesized from 5-Nitroindazole-3-carboxylic acid. chemicalbook.com The esterification is achieved by reacting the nitro-substituted carboxylic acid with methanol in the presence of concentrated sulfuric acid, followed by refluxing for several hours. The product is isolated as a yellow solid after cooling and purification. chemicalbook.com
The precursor, 5-nitroindazole, is prepared via the diazotization of 2-amino-5-nitrotoluene in glacial acetic acid with sodium nitrite. orgsyn.org The synthesis of various other 5-nitro-1H-indazole derivatives, such as 3-Methyl-5-nitro-1H-indazole, has also been well-documented, highlighting the versatility of nitration in creating functionalized indazole building blocks. mdpi.com
Halogenation and Further Derivatization for Functionalized Indazole Esters (e.g., Methyl 5-bromo-1H-indazole-3-carboxylate)
Halogenated indazole esters like Methyl 5-bromo-1H-indazole-3-carboxylate are valuable intermediates in pharmaceutical and agrochemical research. chemimpex.com The bromine atom enhances the molecule's reactivity, making it an excellent substrate for further transformations, particularly cross-coupling reactions. chemimpex.com
The synthesis of this compound typically starts from 5-bromo-1H-indazole-3-carboxylic acid, which is then esterified using standard methods with methanol. chemicalbook.com There are several established routes to obtain the 5-bromo-1H-indazole-3-carboxylic acid precursor. These include direct carboxylation of 5-bromoindazole under high pressure and temperature, or multi-step sequences starting from materials like 5-bromo-N-acetylphenylhydrazine or 5-bromo-2-nitrophenylacetic acid. guidechem.com The development of metal-free halogenation techniques for the indazole core further expands the toolkit for creating these important intermediates under environmentally friendly conditions. rsc.org
Multi-Component Reactions for Indazole Scaffold Assembly
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step by combining three or more reactants. researchgate.net This approach offers significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. researchgate.netbit.edu.cn In the context of indazole synthesis, MCRs provide convergent pathways to this privileged heterocyclic scaffold, which is a core component of many biologically active compounds.
While a direct multi-component synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core indazole ring system, which can then be further functionalized. One notable example is the Ugi four-component condensation (U-4CC). The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org A variation of this, the Ugi-azide reaction, has been employed in the synthesis of indazole derivatives. For instance, the reaction of ortho-nitrobenzaldehyde, an amine, an isocyanide, and trimethylsilyl (B98337) azide can lead to the formation of a tetrazolyl indazole through a Ugi–Cadogan cascade. nih.gov In this sequence, the initial Ugi reaction forms a tetrazole intermediate, which then undergoes a Cadogan reductive cyclization with a phosphite (B83602) to construct the indazole ring. nih.gov
Another versatile MCR is the Passerini three-component reaction (P-3CR), which combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. nih.govnih.gov While not directly forming an indazole, the functional groups introduced by the Passerini reaction offer handles for subsequent cyclization reactions to build the desired heterocyclic system. The strategic selection of bifunctional starting materials in these MCRs can lead to intramolecular reactions that construct the indazole scaffold.
Cascade reactions, which involve a sequence of intramolecular reactions initiated by a single event, can also be designed as multi-component processes for indazole synthesis. For example, a four-component, three-step cascade reaction has been developed for the synthesis of indazole-fused triazolo[5,1-c]quinoxalines from o-azido aldehyde, o-iodoaniline, phenylacetylene, and sodium azide. rsc.org This demonstrates the potential of MCRs to rapidly generate complex, fused indazole systems.
Chemo- and Regioselective Synthesis of Substituted Indazole Esters
The functionalization of the indazole scaffold, particularly the selective substitution on the two nitrogen atoms (N1 and N2), is a critical challenge in the synthesis of indazole-based compounds. The development of chemo- and regioselective methods for the synthesis of substituted indazole esters is therefore of significant interest. The alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, with the ratio being dependent on the reaction conditions and the nature of the substituents on the indazole ring.
The thermodynamic and kinetic control of these reactions plays a crucial role in determining the regioselectivity. Generally, N1-substituted indazoles are considered the thermodynamically more stable isomers, while N2-substituted indazoles are often the kinetically favored products. This difference in stability and reactivity can be exploited to achieve regioselective synthesis.
Recent studies have focused on developing robust protocols for the selective N-alkylation of indazole esters. For instance, the choice of base and solvent system has been shown to have a profound impact on the N1/N2 ratio.
Table 1: Regioselective N1-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) |
| 1 | Pentyl bromide | NaH | THF | RT to 50 | >99:1 | 89 |
| 2 | Benzyl bromide | Cs₂CO₃ | Dioxane | 90 | >95:5 | >90 |
| 3 | Isopropyl tosylate | Cs₂CO₃ | Dioxane | 90 | >95:5 | >90 |
Data compiled from studies on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a close analog of this compound.
As shown in Table 1, the use of sodium hydride (NaH) in tetrahydrofuran (THF) provides excellent selectivity for the N1 position, particularly with electron-deficient indazoles. This high N1 selectivity is attributed to the formation of a chelate between the indazole N2 atom, the oxygen of the C3-ester, and the sodium cation, which directs the alkylating agent to the N1 position. Similarly, cesium carbonate (Cs₂CO₃) in dioxane has been shown to be effective for N1-alkylation with a variety of alkylating agents, including primary and secondary halides and tosylates.
Conversely, conditions can be tailored to favor the formation of the N2-substituted isomer. The Mitsunobu reaction, for example, provides a reliable method for the regioselective N2-alkylation of indazole esters.
Table 2: Regioselective N2-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate
| Entry | Alcohol | Reagents | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) |
| 1 | Cyclopentanol | DEAD, PPh₃ | THF | 50 | <5:95 | >90 |
| 2 | 1-Pentanol | DEAD, PPh₃ | THF | 50 | <5:95 | >90 |
| 3 | (R)-Tetrahydrofuran-3-ol | DEAD, PPh₃ | THF | 50 | <5:95 | >90 |
DEAD: Diethyl azodicarboxylate, PPh₃: Triphenylphosphine (B44618). Data compiled from studies on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate.
The Mitsunobu conditions, employing an alcohol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (TPP), consistently lead to high yields and excellent regioselectivity for the N2-substituted product. This selectivity is rationalized by the formation of a bulky phosphonium (B103445) intermediate that directs the incoming nucleophile to the less sterically hindered N2 position.
The electronic nature of the substituents on the indazole ring also influences the regioselectivity of N-alkylation. Electron-withdrawing groups at the C3 position, such as the ester group in this compound, generally favor N1-alkylation under basic conditions due to the chelation effect mentioned earlier. In contrast, substituents at the C7 position can exert steric hindrance, directing alkylation towards the N1 position.
Pharmacological and Biological Research Applications of Indazole Derivatives
Role as Building Blocks in Medicinal Chemistry Research
The indazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. youtube.com Compounds like Methyl 5-methyl-1H-indazole-3-carboxylate and its immediate precursor, 5-methyl-1H-indazole-3-carboxylic acid, are recognized as versatile building blocks for the synthesis of more complex, bioactive molecules. nih.gov The reactivity of the carboxylic acid and its ester derivative makes it an excellent starting point for creating larger molecular architectures through various coupling reactions. nih.gov
Researchers utilize these indazole-based building blocks in the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammation. nih.gov For instance, the closely related compound, methyl 1H-indazole-3-carboxylate, is a key starting material in the synthesis of N-phenylindazolyl diarylureas, a class of compounds evaluated for their potential as anticancer agents. nih.gov The synthesis involves reacting the indazole ester with another chemical component to build a more complex molecule, highlighting its foundational role in the discovery process. nih.gov This modular approach allows chemists to systematically modify the structure to optimize biological activity and drug-like properties.
Evaluation in Drug Discovery and Development Processes
The indazole scaffold, and by extension derivatives like this compound, are extensively evaluated in drug discovery and development programs. nih.govrsc.org The process often begins with the synthesis of a library of related compounds to explore the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity.
A concrete example of this evaluation is the development of N-phenylindazolyl diarylureas. Starting from methyl 1H-indazole-3-carboxylate, researchers synthesized a series of these urea (B33335) derivatives and tested their ability to inhibit the growth of various cancer cell lines. nih.gov These lines included aggressive and difficult-to-treat cancers such as murine metastatic breast cancer (4T1), human triple-negative breast cancer (MDA-MB-231), and human pancreatic cancer (MIAPaCa-2). nih.gov The results showed that several of the synthesized compounds had potent activity, with IC50 values (the concentration required to inhibit 50% of cell growth) in the low micromolar range. nih.govrsc.org This systematic evaluation demonstrates the process of taking a simple building block and developing it into a potential lead compound for a new cancer therapy.
Therapeutic Modalities and Biological Targets Investigated with Indazole Scaffolds
The versatility of the indazole scaffold has led to its investigation across multiple therapeutic areas and against a wide range of biological targets. nih.govbloomtechz.com Beyond oncology, indazole derivatives have shown potential as anti-inflammatory, antibacterial, anti-HIV, and neuroprotective agents. nih.govbloomtechz.comnih.gov This broad spectrum of activity is due to the ability of the indazole core to interact with various biological macromolecules, such as enzymes and receptors.
In the context of drug development, researchers have successfully developed indazole-based compounds that target:
Protein Kinases: Enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. nih.gov
The Estrogen Receptor: A key driver in certain types of breast cancer. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1): An enzyme involved in immune system regulation and a target for cancer immunotherapy. rsc.org
Carbonic Anhydrases: Enzymes involved in various physiological processes. nih.gov
The ability to modify the indazole structure at different positions allows for the fine-tuning of its binding affinity and selectivity for these diverse targets, making it a highly valuable scaffold in the search for new medicines. nih.govnih.gov
Oncological Research and Development of Anticancer Agents
The application of indazole derivatives in oncological research is particularly prominent. nih.govdana-farber.orgnih.gov Numerous FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance. Research has demonstrated that synthetic derivatives based on this scaffold can inhibit cancer cell proliferation, stop tumor growth, and interfere with processes like metastasis. dana-farber.orgnih.gov
For example, coordination compounds formed between indazole-3-carboxylate and metal ions have been tested for their anticancer potential against colon cancer (HT29), hepatoma (Hep-G2), and melanoma (B16-F10) cell lines, with some showing enhanced effectiveness compared to the ligand alone. bloomtechz.com
A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.gov These enzymes are critical for cell growth, division, and survival, and their overactivity is a hallmark of many cancers. The indazole scaffold has proven to be an effective framework for designing potent kinase inhibitors. nih.govnih.gov
Studies have identified 1H-indazole-3-carboxamide derivatives as potent inhibitors of p21-activated kinase 1 (PAK1), a kinase associated with tumor progression and metastasis. One representative compound from this series exhibited an excellent IC50 value of 9.8 nM against PAK1 and high selectivity over other kinases. This research highlights the potential of the indazole-3-carboxamide scaffold, a close relative of the indazole-3-carboxylate, in developing targeted anticancer agents that can block specific signaling pathways driving the disease.
Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. A significant body of research shows that indazole derivatives are capable of triggering this process in cancer cells. One study on a series of indazole derivatives found that a lead compound promoted apoptosis in the 4T1 breast cancer cell line. dana-farber.org
The mechanism of apoptosis induction was linked to changes in the levels of key regulatory proteins. Specifically, the treatment led to:
Upregulation of Bax: A pro-apoptotic protein. dana-farber.org
Upregulation of cleaved caspase-3: A critical executioner enzyme in the apoptotic cascade. dana-farber.org
Downregulation of Bcl-2: An anti-apoptotic protein. dana-farber.org
Furthermore, the compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in the cancer cells, both of which are events associated with the initiation of apoptosis. dana-farber.org
A major challenge in oncology is the development of drug resistance, where a cancer that initially responded to therapy begins to grow again. rsc.org Researchers are actively seeking new agents that can overcome this resistance. The indazole scaffold has shown promise in this area, particularly in the context of hormone-resistant breast cancer.
In one significant study, researchers optimized a series of indazole-based selective estrogen receptor degraders (SERDs). nih.gov These compounds were specifically tested for their effectiveness in a tamoxifen-resistant breast cancer xenograft model. nih.gov Tamoxifen is a standard hormone therapy for estrogen receptor-positive (ER+) breast cancer, and resistance to it is a common clinical problem. nih.gov The study successfully identified two indazole derivatives that induced tumor regression in this resistant model, demonstrating the potential of the indazole scaffold to provide new treatment options for patients whose disease has become resistant to standard therapies. nih.gov
Anti-inflammatory Research Applications
Indazole derivatives have been widely investigated for their anti-inflammatory properties, with a significant focus on their role as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govresearchgate.net Overexpression of COX-2 is associated with inflammatory conditions, and its selective inhibition is a key strategy for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Research has shown that various indazole derivatives can effectively inhibit COX-2. For instance, in vitro studies have demonstrated the concentration-dependent inhibition of COX-2 by indazole, 5-aminoindazole (B92378), and 6-nitroindazole. nih.gov Among these, 5-aminoindazole showed the highest inhibitory activity. nih.gov The anti-inflammatory effects of these compounds are not solely limited to COX-2 inhibition; they have also been shown to reduce pro-inflammatory cytokines and exhibit free radical scavenging activity. nih.gov The well-known anti-inflammatory drug, Benzydamine, features an indazole core, further highlighting the importance of this scaffold in the development of anti-inflammatory agents. nih.govmdpi.com
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Indazole Derivatives
| Compound | IC₅₀ (µM) | Maximum Inhibition (%) at 50 µM |
|---|---|---|
| Indazole | 23.42 nih.gov | 70 nih.gov |
| 5-Aminoindazole | 12.32 nih.gov | 78 nih.gov |
| 6-Nitroindazole | 19.22 nih.gov | 68 nih.gov |
| Celecoxib (Reference) | 5.10 nih.gov | Not Reported |
Antimicrobial and Antifungal Activity Investigations
The emergence of drug-resistant microbial and fungal strains necessitates the discovery of new antimicrobial agents. Indazole derivatives have shown promise in this area, with studies demonstrating their activity against a range of pathogens. nih.govnih.gov
In the realm of antibacterial research, various indazole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. For example, a series of N-methyl-3-aryl indazoles displayed significant activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, and Escherichia coli. nih.gov Some indazole derivatives have been identified as inhibitors of DNA gyrase B, a crucial bacterial enzyme, suggesting a potential mechanism of action. mdpi.com
With respect to antifungal activity, research has focused on pathogens like Candida albicans, a common cause of opportunistic infections. nih.gov Studies have shown that 3-phenyl-1H-indazole derivatives can effectively inhibit the growth of various Candida species, including miconazole-resistant strains of C. glabrata. mdpi.com The structural modifications on the indazole scaffold, such as the introduction of N,N-diethylcarboxamide, have been shown to modulate the anticandidal activity. mdpi.com
**Table 2: Minimum Inhibitory Concentration (MIC) of Selected Indazole Derivatives against *Candida albicans***
| Compound | MIC (µM) |
|---|---|
| 3-phenyl-1H-indazole (10a) | >100 mdpi.com |
| N,N-diethyl-3-phenyl-1H-indazole-5-carboxamide (10g) | 50 mdpi.com |
| Miconazole (Reference) | 0.48 mdpi.com |
Antiviral Research (e.g., Anti-HIV Activity)
The indazole scaffold has been recognized for its potential in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). nih.govresearchgate.net The structural features of indazole derivatives allow them to interact with various viral targets. Research in this area has explored the synthesis of hybrid molecules, combining the indazole core with other heterocyclic systems to enhance antiviral potency. For instance, indazole-2-pyrone hybrids have been investigated for their potential anti-HIV activity. The development of novel indazole derivatives continues to be an area of interest in the search for new anti-HIV therapeutics. researchgate.net
Central Nervous System (CNS) Research (e.g., Receptor Antagonism)
Indazole derivatives have demonstrated a broad range of activities within the central nervous system, showing potential for the treatment of various neurological and psychiatric disorders. nih.gov One notable example is Granisetron, a potent and selective 5-HT₃ receptor antagonist that contains an indazole moiety. nih.govmdpi.com It is used as an antiemetic, particularly for managing nausea and vomiting induced by chemotherapy and radiotherapy.
More recent research has explored the application of indazole derivatives in neurodegenerative diseases. nih.gov For instance, certain derivatives have been identified as selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein kinase linked to Parkinson's disease. researchgate.net Additionally, studies have focused on developing indazole-based compounds as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. monash.edu One such study identified an indazole derivative, compound 4q, as a potent and selective BChE inhibitor with good blood-brain barrier permeability and low toxicity in neuronal cell lines. monash.edu The versatility of the indazole scaffold is also evident in its use to develop antagonists for other CNS targets, such as the transient receptor potential ankyrin-repeat 1 (TRPA1), which is involved in pain signaling. nih.gov
Reproductive Biology Research (e.g., Antispermatogenic Agents)
A significant area of research for indazole derivatives has been in reproductive biology, specifically in the development of non-hormonal male contraceptives. The indazole carboxylic acid derivative, gamendazole (B1674601), has emerged as a potent oral antispermatogenic agent. nih.govnewdrugapprovals.org Studies in rats have shown that a single oral dose of gamendazole can induce reversible infertility. nih.govwikipedia.org
Gamendazole's mechanism of action is thought to involve the targeting of Sertoli cells in the testes. nih.gov It has been shown to inhibit the production of inhibin B, a hormone produced by Sertoli cells that is crucial for spermatogenesis. nih.gov Further research has identified that gamendazole binds to Heat Shock Protein 90 (HSP90AB1) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1), suggesting a complex mechanism that disrupts the normal function of Sertoli cells, leading to the loss of spermatids and subsequent infertility. wustl.edunih.gov This line of research highlights the potential of indazole derivatives to provide much-needed options for male contraception. nih.gov
Application in Chemical Biology as Molecular Probes
The ability of indazole derivatives to selectively bind to and inhibit specific biological targets, particularly protein kinases, has made them valuable tools in chemical biology. rsc.org As molecular probes, these compounds help in the elucidation of cellular signaling pathways and the validation of new drug targets. researchgate.net
Indazole-based compounds have been developed as potent and selective inhibitors for a variety of kinases implicated in cancer and other diseases. For example, researchers have designed indazole derivatives that act as inhibitors of Aurora kinases, which are key regulators of cell division. nih.govnih.gov Through fragment-based and knowledge-based drug design, specific derivatives have been created that show selectivity for different Aurora kinase isoforms (A or B), allowing for a more nuanced investigation of their individual roles. nih.gov Similarly, indazole derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and c-Jun N-terminal kinases (JNKs), which are involved in cell growth, differentiation, and stress responses. nih.govresearchgate.net The specificity of these indazole-based probes provides researchers with powerful molecules to dissect complex biological processes. biotech-asia.org
Table 3: Indazole Derivatives as Kinase Inhibitors for Research
| Target Kinase | Indazole Derivative Example | IC₅₀ |
|---|---|---|
| Aurora A / Aurora B | Compound 17 (dual inhibitor) | 0.026 µM (A) / 0.015 µM (B) nih.gov |
| Aurora B selective | Compound 21 | Not specified nih.gov |
| Aurora A selective | Compound 30 | Not specified nih.gov |
| FGFR1 / FGFR2 / FGFR3 | Compound 106 | 2.0 µM / 0.8 µM / 4.5 µM nih.gov |
| Pim-1 / Pim-2 / Pim-3 | Compound 82a | 0.4 nM / 1.1 nM / 0.4 nM nih.gov |
Emerging Research Applications in Agrochemical and Material Science
Beyond pharmacology, the unique chemical properties of the indazole scaffold have led to its exploration in other scientific fields, notably agrochemicals and material science. researchgate.net
In the agrochemical sector, patents have been filed for indazole derivatives demonstrating fungicidal, insecticidal, and miticidal activities. googleapis.com The development of new pesticides is crucial to combat crop diseases and pests, especially with the rise of resistance to existing treatments. googleapis.com The structural diversity of indazole compounds allows for the synthesis of novel active ingredients for crop protection. agropages.com
In material science, indazole derivatives are being investigated for their potential as electronically active materials. researchgate.net Their heterocyclic structure and potential for modification make them candidates for applications in areas such as organic light-emitting diodes (OLEDs) and other electronic devices. This emerging area of research could lead to the development of novel materials with tailored electronic and photophysical properties.
Structure Activity Relationship Sar and Mechanistic Investigations
Elucidation of Molecular Mechanisms of Action for Indazole Derivatives
The biological effects of indazole derivatives are a consequence of their specific interactions with various biomolecules, which are dictated by their structural and electronic properties.
Indazole-based compounds have been shown to interact with a variety of biological targets, including enzymes and receptors, which underlies their therapeutic potential.
Calcium-Release Activated Calcium (CRAC) Channels: Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, which are crucial for intracellular calcium signaling and mast cell function. nih.govnih.gov The unique regiochemistry of the 3-carboxamide linker is critical for this inhibitory activity. For instance, an indazole-3-carboxamide derivative actively inhibits calcium influx, whereas its reverse amide isomer is inactive. nih.govnih.gov This highlights the specific orientation required for effective binding to the channel.
p38α Mitogen-Activated Protein Kinase (MAPK): Certain indazole derivatives are potent inhibitors of p38α MAPK, a key enzyme in inflammatory signaling pathways. acs.org Docking studies predict that the N2 nitrogen of the indazole ring forms a crucial hydrogen bond with the hinge region of the p38α MAPK. acs.org The various substituents on the indazole ring occupy different hydrophobic regions within the enzyme's active site, contributing to the binding affinity and selectivity. acs.org
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): An indazole compound, MRL-871, has been shown to bind to the ligand-binding pocket of PPARγ, a nuclear receptor central to metabolic processes. tue.nl The binding mode is unique, with the indazole moiety interacting with specific helices within the receptor. A hydrogen bond between the carboxylic acid moiety of the ligand and a serine residue in the receptor stabilizes the interaction. tue.nl
Other Kinases: The indazole scaffold is a versatile framework for designing kinase inhibitors. nih.govnih.govnih.gov Derivatives have been developed as inhibitors for p21-activated kinase 1 (PAK1), extracellular signal-regulated kinase1/2 (ERK1/2), and Fibroblast growth factor receptors (FGFRs), demonstrating the broad applicability of this heterocyclic system in targeting enzymes involved in cell proliferation and signaling. nih.govnih.govnih.gov
The functional groups appended to the indazole core play a pivotal role in the molecule's biological activity and metabolic fate.
Ester Hydrolysis: The ester group, as present in Methyl 5-methyl-1H-indazole-3-carboxylate, is susceptible to hydrolysis by esterases in the body. researchgate.netnih.gov This biotransformation converts the ester to the corresponding carboxylic acid. nih.gov This conversion can significantly alter the compound's physicochemical properties, such as solubility and charge, which in turn can affect its biological activity, distribution, and excretion. In some cases, the carboxylic acid metabolite may be the more active species.
The following table illustrates the biotransformation of an ester to a carboxylic acid:
| Parent Compound | Functional Group | Metabolic Reaction | Resulting Functional Group | Metabolite |
| This compound | Methyl Ester | Ester Hydrolysis | Carboxylic Acid | 5-methyl-1H-indazole-3-carboxylic acid |
Nitro Group Bioreduction: While not present in the subject compound, the nitro group is a common substituent in other indazole derivatives. This group can undergo bioreduction to form amino groups, a process that can dramatically change the electronic properties and biological activity of the molecule. acs.org
The interaction between an indazole derivative and its biological target is a complex interplay of various non-covalent forces.
Hydrogen Bonding: Hydrogen bonds are critical for the specific recognition and binding of indazole derivatives to their targets. As seen with p38α MAPK inhibitors, the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the protein's hinge region. acs.org Similarly, the carboxylate group resulting from ester hydrolysis can form strong hydrogen bonds, as observed in the interaction of MRL-871 with PPARγ. tue.nl
Chelation: In certain synthetic procedures for N-alkylation, the presence of a C-3 substituent with an electron-rich oxygen atom, such as the carbonyl oxygen of the ester group in this compound, can lead to chelation with metal cations (e.g., Na+). nih.govbeilstein-journals.org This chelation can influence the regioselectivity of the reaction by coordinating with the N2-atom of the indazole. nih.govbeilstein-journals.org
Systematic Structure-Activity Relationship Studies of Indazole Carboxylate Esters
Systematic modifications of the indazole carboxylate ester scaffold have provided valuable insights into the structural requirements for biological activity.
The position of substituents on the indazole ring has a profound impact on the biological activity of the resulting compounds.
Positional Isomerism: The biological activity of indazole derivatives can be highly sensitive to the position of substituents. For example, in a series of M1 positive allosteric modulators, regioisomeric N-methyl indazoles exhibited a significant difference in activity. researchgate.net This highlights the importance of the precise placement of the methyl group on the indazole nitrogen for optimal interaction with the target receptor.
5-methyl substitution: The methyl group at the 5-position of the indazole ring, as in the title compound, can influence biological activity by enhancing hydrophobic interactions with the target protein. Its electronic effect can also modulate the reactivity of the indazole ring system.
N-alkylation Regioselectivity: The alkylation of the indazole nitrogen can occur at either the N1 or N2 position, leading to two different regioisomers which often exhibit distinct biological profiles. nih.govresearchgate.netglobalauthorid.com The regioselectivity of N-alkylation is influenced by both steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions. nih.govresearchgate.netglobalauthorid.com For instance, electron-deficient indazoles often show high N1-selectivity. nih.govbeilstein-journals.org The development of regioselective synthetic protocols is therefore crucial for accessing the desired biologically active isomer. nih.govresearchgate.net
The following table summarizes the effect of substituents on N-alkylation regioselectivity:
| Substituent Position | Substituent Type | Observed Regioselectivity | Reference |
| C3 | -CO2Me, -tBu, -COMe, -CONH2 | >99% N1 | nih.govresearchgate.net |
| C7 | -NO2, -CO2Me | ≥96% N2 | nih.govresearchgate.net |
Modification of the ester group at the 3-position of the indazole ring is a common strategy to optimize the biological activity and pharmacokinetic properties of these compounds.
Conversion to Amides: The ester group can be converted to a variety of amides, which can lead to significant improvements in activity. For example, the conversion of an indazole ester to an indazole-3-carboxamide was a key step in the discovery of potent CRAC channel blockers. nih.govnih.gov The nature of the amine used to form the amide can be varied to explore different interactions with the target and to modulate properties like solubility and cell permeability.
Impact on Pharmacokinetics: Changing the ester to an amide or other functional group can have a profound effect on the molecule's pharmacokinetic profile. Amides are generally more stable to hydrolysis than esters, which can lead to a longer half-life in the body. researchgate.net These modifications can also influence absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of a successful drug candidate.
The following table provides an overview of the impact of modifying the ester moiety:
| Initial Moiety | Modified Moiety | Impact on Activity | Impact on Pharmacokinetics | Example Target |
| Methyl Ester | Carboxamide | Often enhanced activity and selectivity | Increased metabolic stability, altered solubility | CRAC channels, p38α MAPK |
| Methyl Ester | Carboxylic Acid | Can be more or less active depending on the target | Increased polarity, may alter distribution and excretion | PPARγ |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to create a quantitative correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach translates the "fingerprint" of a molecule—its physicochemical properties like lipophilicity, electronic distribution, and steric shape—into a mathematical equation that can predict its biological effects. nih.govmdpi.com QSAR studies are instrumental in medicinal chemistry for understanding how structural modifications affect a compound's activity and for designing new, more potent derivatives. nih.gov
Development of Three-Dimensional QSAR Models (e.g., Topomer CoMFA)
Three-dimensional QSAR (3D-QSAR) models provide a more detailed understanding by considering the three-dimensional properties of molecules. A prominent 3D-QSAR technique is the Comparative Molecular Field Analysis (CoMFA). pku.edu.cnnih.gov CoMFA generates a model by aligning a series of structurally related compounds and calculating their steric (shape-related) and electrostatic (charge-related) fields at various points on a 3D grid. nih.gov
In a typical CoMFA study for a class of compounds like indazole carboxylates, the following steps are taken:
A set of molecules with known biological activities is selected.
The 3D structures of these molecules are generated and aligned based on a common core structure.
Steric and electrostatic fields are calculated for each molecule.
Statistical methods are used to build a mathematical relationship between the variations in these fields and the variations in biological activity.
A successful CoMFA model is characterized by high predictive ability, indicated by statistical values such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov For instance, a 3D-QSAR study on a series of benzimidazole (B57391) carboxylate derivatives, which are structurally analogous to indazoles, yielded a highly predictive model that explained the contributions of different molecular fields to the compounds' binding affinities. nih.gov
| Parameter | Description | Example Value (from analogous study nih.gov) |
|---|---|---|
| q² (Cross-validated r²) | Indicates the internal predictive ability of the model. | 0.789 |
| r² (Non-cross-validated r²) | Measures the goodness-of-fit of the model to the training data. | 0.997 |
| Steric Field Contribution | Percentage contribution of molecular shape to the activity. | 43.5% |
| Electrostatic Field Contribution | Percentage contribution of charge distribution to the activity. | 50.3% |
Predictive Modeling for Biological Activity and Efficacy
The primary application of a validated QSAR model is its predictive power. wildlife-biodiversity.com Once a statistically robust model like a Topomer CoMFA is developed, it can be used to forecast the biological activity of novel, yet-to-be-synthesized compounds. nih.govwildlife-biodiversity.com This predictive capability is a cornerstone of rational drug design, as it allows researchers to:
Screen virtual libraries of potential derivatives.
Prioritize the synthesis of compounds predicted to have the highest activity or efficacy.
Avoid synthesizing compounds predicted to be inactive, thereby saving time and resources.
For example, a QSAR model can be used to predict the cytotoxic activity of new indazole derivatives against cancer cell lines. nih.gov By analyzing the CoMFA contour maps, which visually represent the favorable and unfavorable steric and electrostatic regions, researchers can strategically add or modify substituents on the indazole core to enhance the desired biological effect. This predictive process transforms drug discovery from a trial-and-error approach to a more targeted and efficient endeavor. wildlife-biodiversity.com
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecular systems. nih.gov For indazole derivatives, DFT provides profound insights into reaction mechanisms, electronic behavior, and thermodynamic stability. nih.govbeilstein-journals.org
Elucidation of Reaction Mechanisms and Pathways
DFT calculations are instrumental in mapping the reaction coordinates and transition states for chemical transformations involving indazoles. A primary reaction of interest is the N-alkylation of the indazole ring, which can lead to a mixture of N1 and N2 substituted products. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the electrophile. beilstein-journals.org
Theoretical studies on the alkylation of related indazole systems, such as methyl 1H-indazole-7-carboxylate, have been performed to understand these pathways. beilstein-journals.org DFT calculations suggest that in the presence of a cesium base, a chelation mechanism involving the cesium cation, the indazole nitrogen, and the ester oxygen can significantly influence the transition state energies, thereby directing the regioselectivity. For instance, calculations have shown that non-covalent interactions (NCIs) between the cesium cation and the nitrogen atoms can lower the transition state energy for N2-alkylation by several kcal/mol compared to N1-alkylation. beilstein-journals.org These computational models allow for the rationalization of experimentally observed product distributions and guide the optimization of reaction conditions to favor the desired isomer. beilstein-journals.org
Table 1: Hypothetical DFT-Calculated Energy Profile for Indazole Alkylation This table illustrates the type of data generated from DFT studies on reaction mechanisms, based on findings for analogous compounds.
| Species/Transition State | Description | Relative Free Energy (ΔG, kcal/mol) |
| Indazole Anion | Deprotonated starting material | 0.0 |
| TS-N1 | Transition state for N1-alkylation | +18.5 |
| TS-N2 | Transition state for N2-alkylation | +15.9 |
| N1-Product | Thermodynamically favored product | -5.0 |
| N2-Product | Kinetically favored product | -3.2 |
Note: Values are illustrative and based on trends reported in the literature for similar indazole systems. beilstein-journals.org
Reactivity Analysis of Indazole Electrophiles
The reactivity of indazole systems can be quantitatively assessed using global reactivity descriptors derived from DFT calculations. nih.gov These indices, based on the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help in understanding the electrophilic and nucleophilic nature of a molecule. nih.govmdpi.com
HOMO and LUMO Energies : A high HOMO energy indicates a greater ability to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). researchgate.net
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. nih.govniscpr.res.in A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
Electrophilicity Index (ω) : This index measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.gov It provides a quantitative scale for the electrophilic power of a molecule. nih.gov
Studies on various indazole derivatives have shown that the distribution of HOMO and LUMO orbitals is spread across the entire molecule. nih.gov For electrophilic reactions, analysis of the Molecular Electrostatic Potential (MEP) surface is also crucial. The MEP map illustrates the charge distribution and identifies the regions most susceptible to nucleophilic attack (positive potential, typically colored blue) and electrophilic attack (negative potential, typically red). nih.gov
Energetic and Stability Investigations of Indazole Systems
DFT is frequently employed to investigate the thermodynamics and relative stability of different isomers and tautomers of indazole systems. niscpr.res.in The indazole ring exhibits annular tautomerism, existing as the 1H-indazole and the 2H-indazole tautomers. beilstein-journals.org Computational studies consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, making it the predominant form in solution and the solid state. beilstein-journals.org
Furthermore, DFT calculations can determine the heats of formation (HOF) for various substituted indazoles using methods like isodesmic reactions. niscpr.res.in These calculations allow for the comparison of the relative stabilities of different substitution patterns. For instance, studies on substituted imidazoles and indoles have shown that stability can be correlated with the HOF and the HOMO-LUMO energy gap. niscpr.res.in A general trend observed is that increased substitution can lead to a higher heat of formation. niscpr.res.in The relative stability of different isomers is crucial for understanding their prevalence and potential utility as synthetic precursors.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. samipubco.com This method is pivotal in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov
Prediction of Ligand-Receptor Binding Modes
For indazole derivatives, molecular docking simulations are used to assess their potential as inhibitors or modulators of various protein targets. nih.govjocpr.com The process involves placing the ligand (e.g., a derivative of Methyl 5-methyl-1H-indazole-3-carboxylate) into the binding site of a receptor whose three-dimensional structure is known. An algorithm then samples different conformations and orientations of the ligand, calculating a binding score or energy for each pose. nih.gov
For example, docking studies on a series of 3-carboxamide indazole derivatives against the renal cancer-related protein DDR1 (PDB: 6FEW) identified several compounds with high binding energies, suggesting a strong affinity for the target. nih.gov Similarly, the indazole-containing compound MRL-871 was shown through docking and crystallography to bind to the nuclear receptor PPARγ in a unique mode, distinct from other known ligands. tue.nl These simulations can predict whether a ligand will act as a competitive inhibitor by occupying the same binding site as a known substrate or as an allosteric modulator by binding to a different site. tue.nlbiointerfaceresearch.com
Characterization of Key Residue Interactions (e.g., Hydrogen Bonding)
Beyond predicting the binding pose, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity. Common interactions observed for indazole ligands include:
Hydrogen Bonding : The nitrogen atoms of the indazole ring and the oxygen atoms of the carboxylate group are common hydrogen bond acceptors or donors. For example, MRL-871 forms a key hydrogen bond between its carboxylic acid moiety and the amino acid residue Ser370 in the PPARγ binding pocket. tue.nl
Pi-Interactions : The aromatic indazole ring can engage in various pi-stacking (pi-pi), T-shaped, and pi-alkyl interactions with aromatic or aliphatic residues in the receptor's active site, such as Phenylalanine (Phe), Tyrosine (Tyr), or Leucine (Leu). nih.gov
Van der Waals and Hydrophobic Interactions : The methyl group and the benzene (B151609) portion of the indazole ring contribute to favorable hydrophobic and van der Waals contacts within the binding pocket. nih.gov
Analysis of these interactions helps to build a structure-activity relationship (SAR), guiding the rational design of new derivatives with improved potency and selectivity. semanticscholar.org
Table 2: Common Interacting Residues for Indazole Ligands in Protein Kinase Binding Sites This table summarizes typical amino acid interactions found in docking studies of indazole-based kinase inhibitors.
| Interaction Type | Interacting Amino Acid Residues (Examples) | Reference |
| Hydrogen Bonding | Gln72, His73, Ser95, Gln158 | jocpr.comsemanticscholar.org |
| Pi-Cation / Arene-Cation | Lys106, Arg96, Arg108 | semanticscholar.org |
| Pi-Alkyl / Alkyl | Leu43, Ile141, Val135, Pro202 | jocpr.comnih.gov |
| Hydrophobic | Phe23, Leu30, Phe131 | jocpr.comnih.gov |
Conformational Analysis and Tautomeric Equilibria Studies
Computational studies are instrumental in understanding the structural and electronic properties of heterocyclic compounds like this compound. These theoretical investigations provide insights into the molecule's preferred shapes (conformations) and the equilibrium between its different structural isomers (tautomers).
For the indazole ring system, a primary focus of theoretical studies is the determination of the most stable tautomer. Indazoles can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Quantum chemical calculations have consistently shown that the 1H tautomer is thermodynamically more stable than the 2H form. nih.govresearchgate.net This preference is attributed to the greater aromaticity of the 1H-indazole structure, whereas the 2H tautomer possesses a less stable quinoid character. researchgate.net
Theoretical estimations using methods such as B3LYP and MP2 have calculated the energy difference between the parent 1H-indazole and 2H-indazole to be in the range of 3.6 to 5.3 kcal/mol in the gas phase, favoring the 1H form. researchgate.net Further computational studies on substituted indazoles have explored how different functional groups influence this equilibrium. While substituents can modulate the energy difference, the 1H tautomer generally remains the more stable form. researchgate.net
Specifically for derivatives with substitution at the C5 position, like this compound, theoretical data from M06-2X, B3LYP, and MP2-4 quantum chemical calculations indicate that this substitution pattern does not significantly alter the tautomeric balance. researchgate.net The 1H tautomer is still found to be the dominant species in solution, and its tautomerism is not substantially influenced by changes in solvent or concentration. researchgate.net The presence of a carboxylate group at the C3 position has been noted in calculations to decrease the energy difference between tautomers, but not enough to favor the 2H form. researchgate.net
Table 1: Summary of Theoretical Studies on Indazole Tautomerism
| Computational Method | Subject | Key Finding | Reference |
|---|---|---|---|
| MP2 | 1H-Indazole vs. 2H-Indazole (Gas Phase) | 1H tautomer is more stable by 3.6 kcal/mol. | researchgate.net |
| B3LYP | 1H-Indazole vs. 2H-Indazole (Gas Phase) | 1H tautomer is more stable by 5.3 kcal/mol. | researchgate.net |
| M06-2X, B3LYP, MP2-4 | C5-Substituted Indazole | Substitution at the C5 position does not significantly influence the tautomeric state; the 1H tautomer strongly dominates. | researchgate.net |
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties
In silico tools and computational models are vital in modern drug discovery for the early prediction of a compound's pharmacokinetic properties, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govnih.gov For this compound and related analogs, these predictive studies help to identify potential liabilities and guide further experimental work by forecasting how the molecule will behave in a biological system. researchgate.netresearchgate.net
The prediction of ADMET properties relies on quantitative structure-activity relationships (QSAR) and other data-based modeling approaches. researchgate.net These models use calculated molecular descriptors, such as LogP (a measure of lipophilicity), polar surface area (PSA), molecular weight, and hydrogen bond donors/acceptors, to estimate pharmacokinetic parameters. researchgate.netneliti.com
For indazole-based compounds, key areas of in silico assessment include:
Absorption: Prediction of gastrointestinal absorption and Caco-2 cell permeability, which serve as models for the intestinal barrier. researchgate.net The "boiled-egg" model is a graphical method used to predict both passive gastrointestinal absorption and brain penetration. researchgate.net
Metabolism: Forecasting the primary sites of metabolism and interaction with cytochrome P450 (CYP) enzymes is a critical component. researchgate.net For indazole-3-carboxamide derivatives, which are structurally similar, common metabolic pathways include hydroxylation on the indazole ring or alkyl chains, and hydrolysis of the ester or amide group to form a carboxylic acid metabolite. nih.gov This resulting carboxylate can then undergo further phase II metabolism, such as glucuronidation. nih.gov
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand the compound's distribution throughout the body. researchgate.net
Toxicity: Early prediction of potential toxicities, such as carcinogenicity or hepatotoxicity, is crucial for flagging problematic candidates. researchgate.netneliti.com
While specific in silico ADMET data for this compound is not publicly detailed, predictions for the broader class of indazole carboxylates provide valuable insights into its likely pharmacokinetic profile.
Table 2: Illustrative In Silico Pharmacokinetic Predictions for Indazole Derivatives
| Pharmacokinetic Parameter | Prediction Method | Common Predicted Outcome for Indazole Derivatives | Reference |
|---|---|---|---|
| Absorption | QSAR models, Caco-2 permeability models | Variable, dependent on specific substitutions and lipophilicity. | researchgate.net |
| Distribution | Blood-Brain Barrier (BBB) penetration models | Generally predicted to be CNS permeable or non-permeable based on polarity. | researchgate.netresearchgate.net |
| Metabolism | CYP P450 interaction models, metabolic site predictors | Major pathways include hydroxylation, N-dealkylation, and hydrolysis of the ester/amide group. | nih.gov |
| Excretion | Not typically a primary focus of initial in silico screens | Metabolites are often cleared renally after glucuronidation. | nih.gov |
| Toxicity | Various predictive models (e.g., Ames test, hERG inhibition) | Varies widely; used to eliminate compounds with high predicted toxicity early in development. | researchgate.netneliti.com |
Future Research Directions and Challenges
Development of Novel and Highly Efficient Synthetic Routes for Substituted Indazole Esters
The foundation of any drug discovery program lies in the efficient and versatile synthesis of the core scaffold and its analogs. For Methyl 5-methyl-1H-indazole-3-carboxylate, a key starting material is 5-methyl-1H-indazole-3-carboxylic acid. A direct and effective method for the synthesis of the target ester is through the Fischer esterification of this carboxylic acid precursor with methanol (B129727), a reaction that can be driven to high yield by refluxing for several hours. nih.gov
However, to explore a wide chemical space and generate a diverse library of derivatives for biological screening, more advanced and efficient synthetic strategies are paramount. The development of novel synthetic routes for substituted indazole esters is an active area of research, with several modern methodologies showing significant promise. These include:
Transition-Metal Catalyzed Cross-Coupling Reactions: Catalysts based on palladium, copper, and rhodium have revolutionized the synthesis of complex heterocyclic systems. nih.gov These methods allow for the direct and regioselective introduction of various substituents onto the indazole ring, providing access to a wide array of derivatives that would be difficult to synthesize using classical methods.
[3+2] Cycloaddition Reactions: This powerful class of reactions allows for the construction of the indazole core from acyclic precursors. The reaction of diazo compounds with arynes, for instance, provides a direct and efficient route to a variety of substituted indazoles under mild conditions. researchgate.net
A comparative overview of these synthetic strategies is presented in Table 1.
Table 1: Comparison of Synthetic Routes for Substituted Indazole Esters
| Synthetic Strategy | Advantages | Disadvantages | Key Reagents/Catalysts |
|---|---|---|---|
| Fischer Esterification | Simple, direct, high-yielding for specific esters. | Limited to the availability of the carboxylic acid precursor. | Mineral acids (e.g., H₂SO₄), Methanol |
| Transition-Metal Catalysis | High efficiency, broad substrate scope, regioselective. | Cost of catalysts, potential for metal contamination in the final product. | Palladium, Copper, Rhodium complexes |
| [3+2] Cycloaddition | Mild reaction conditions, good functional group tolerance, direct access to the indazole core. | Use of potentially hazardous diazo compounds. | Diazo compounds, Aryne precursors (e.g., o-(trimethylsilyl)aryl triflates) |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of molecular diversity. | Can be challenging to optimize, may produce complex product mixtures. | Varies depending on the specific reaction. |
Exploration of Undiscovered Biological Activities and Therapeutic Potential
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. nih.gov Specifically, derivatives of the this compound scaffold have been investigated for their potential as:
Antibacterial and Antidiabetic Agents: A recent study detailed the use of this compound as a key intermediate in the synthesis of indazole-endowed thiadiazole hybrids. These hybrids demonstrated significant in vitro activity against various bacterial strains and also showed potential as α-glucosidase inhibitors, suggesting a possible therapeutic application in diabetes. nih.gov
Thymidine (B127349) Phosphorylase Inhibitors: The same study also identified these derivatives as inhibitors of thymidine phosphorylase, an enzyme implicated in cancer progression and angiogenesis. nih.gov This highlights a potential avenue for the development of novel anticancer agents based on this scaffold.
Antimicrobial Agents: The 5-aminoindazole (B92378) scaffold, a close structural relative, has been successfully employed in the structure-based design of potent, broad-spectrum antimicrobial agents that inhibit S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase. researchgate.net This suggests that the 5-methyl-indazole scaffold could also be a valuable starting point for the development of new antibiotics.
Anticancer Agents: The strategy of "scaffold hopping" has been used to transform selective inhibitors of the anti-apoptotic protein MCL-1 into dual inhibitors of both MCL-1 and BCL-2 by replacing an indole (B1671886) core with an indazole core. researchgate.net This approach could be applied to the this compound scaffold to develop novel dual-action anticancer drugs.
The exploration of as-yet-undiscovered biological activities remains a critical area of future research. High-throughput screening of diverse libraries of this compound derivatives against a wide range of biological targets is essential to uncover new therapeutic opportunities.
Targeted Drug Design Strategies Based on the this compound Scaffold
Modern drug discovery has moved beyond serendipitous findings towards a more rational, structure-based approach. For the this compound scaffold, several targeted drug design strategies can be employed to develop potent and selective therapeutic agents:
Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the biological target, typically a protein or enzyme, to design molecules that can bind with high affinity and selectivity. The indazole moiety has been identified as a key "hinge-binder" in the ATP-binding pocket of several kinases, making it an excellent scaffold for the design of kinase inhibitors. researchgate.net For example, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, the indazole structure was observed to play a crucial role in binding to the hinge region of the kinase domain. researchgate.net By obtaining the crystal structure of a target protein in complex with a this compound derivative, researchers can visualize the binding interactions and rationally design modifications to improve potency and selectivity.
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. By analyzing a set of known active compounds, a pharmacophore model can be generated and used to virtually screen large compound libraries to identify new potential hits. This approach has been successfully applied to various indazole-containing compounds and can be a powerful tool for identifying novel derivatives of this compound with desired biological activities. researchgate.net
Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight fragments for weak binding to the target protein. Once a binding fragment is identified, it can be grown or linked with other fragments to generate a more potent lead compound. The indazole nucleus itself is an excellent fragment for initiating an FBDD campaign, particularly for targets like kinases where it can serve as an anchor point in the ATP-binding site.
Addressing Research Challenges in Metabolic Stability and Selectivity through Rational Structural Modification
Two of the most significant hurdles in drug development are achieving adequate metabolic stability and ensuring high selectivity for the intended biological target.
Metabolic Stability: A drug candidate must be sufficiently stable in the body to reach its target and exert its therapeutic effect before being metabolized and eliminated. Indazole derivatives have been shown in some cases to possess better metabolic stability compared to their indole bioisosteres. researchgate.net However, metabolic liabilities can still arise. Common metabolic pathways for indazole-containing compounds include hydroxylation and hydrolysis of ester groups. mdpi.com
Rational structural modifications can be employed to address these challenges:
Blocking Metabolic Hotspots: By identifying the positions on the molecule that are most susceptible to metabolism (metabolic hotspots), chemists can introduce modifications to block these sites. For example, replacing a hydrogen atom with a fluorine atom or a methyl group at a position prone to oxidation can significantly enhance metabolic stability.
Modifying Labile Functional Groups: Ester groups, such as the one in this compound, can be susceptible to hydrolysis by esterases in the body. Replacing the ester with a more stable functional group, such as an amide, can improve the compound's metabolic profile.
Selectivity: Achieving high selectivity is crucial to minimize off-target effects and potential toxicity. For kinase inhibitors, which often target the highly conserved ATP-binding site, achieving selectivity can be particularly challenging. Structure-activity relationship (SAR) studies are essential for understanding how different substituents on the indazole scaffold influence selectivity. For example, studies on indazole-3-carboxamide derivatives have shown that modifications at the 5-position of the indazole ring can significantly impact selectivity for different kinases. nih.gov The introduction of a methyl group at this position, as in the title compound, can be a key determinant of the selectivity profile.
Integration of Advanced Computational and Experimental Methodologies in Indazole Research
The synergy between computational and experimental approaches is a cornerstone of modern drug discovery. For research on this compound, this integration is vital for accelerating progress and overcoming challenges.
Computational Methodologies:
Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are used to predict and analyze the binding of a ligand to its target protein at the atomic level. Docking can be used to screen virtual libraries of compounds and prioritize candidates for synthesis, while MD simulations can provide insights into the dynamic behavior of the ligand-protein complex and help to refine binding poses. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico tools can predict the pharmacokinetic and toxicological properties of a compound before it is synthesized. This allows for the early identification of potential liabilities and helps to prioritize compounds with more favorable drug-like properties. The SwissADME server, for example, has been used to predict the pharmacokinetic profiles of derivatives of this compound. nih.gov
Experimental Methodologies:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds against a biological target, enabling the identification of initial hits for further development.
In Vitro Metabolic Assays: Using liver microsomes or hepatocytes, these assays can determine the metabolic stability of a compound and identify its major metabolites. This information is crucial for guiding the structural modifications needed to improve pharmacokinetic properties. mdpi.comnih.gov
X-ray Crystallography and NMR Spectroscopy: These techniques provide high-resolution structural information about ligand-protein complexes, which is invaluable for structure-based drug design.
By seamlessly integrating these advanced computational and experimental methodologies, researchers can navigate the complexities of drug discovery more efficiently and effectively, ultimately unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Q. How to analyze degradation products under varying conditions?
- Methodological Answer:
- Stability Studies: Expose the compound to heat, light, or humidity, then analyze via LC-MS or GC-MS.
- Forced Degradation: Use acidic/alkaline hydrolysis or oxidative agents (HO) to simulate stress conditions.
- Isolation and Characterization: Purify degradation products via column chromatography and identify using SCXRD or 2D NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
